N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide
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Overview
Description
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core linked to a pyridine ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide typically involves the following steps:
Formation of the Naphthalene-2-carboxylic Acid Derivative: This can be achieved through Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by hydrolysis.
Coupling with 3-Phenylmethoxypyridine: The naphthalene-2-carboxylic acid derivative is then coupled with 3-phenylmethoxypyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically achieved through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylmethoxypyridin-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(3-phenylmethoxypyridin-2-yl)anthracene-2-carboxamide: Features an anthracene ring, which may confer different electronic properties.
Uniqueness
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide is unique due to its specific combination of a naphthalene core with a pyridine ring, which can result in distinct electronic and steric properties compared to its analogs. This uniqueness can translate to different biological activities and material properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(20-13-12-18-9-4-5-10-19(18)15-20)25-22-21(11-6-14-24-22)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNBAXWESKTWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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